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2'-Deoxyuridine-5'-triphosphate -

2'-Deoxyuridine-5'-triphosphate

Catalog Number: EVT-1596529
CAS Number:
Molecular Formula: C9H11N2O14P3-4
Molecular Weight: 464.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DUTP(4-) is a 2'-deoxyribonucleoside 5'-triphosphate(4-) resulting from deprotonation of the triphosphate OH groups of 2'-deoxyuridine-5'-triphosphate (dUTP). It is a conjugate base of a dUTP(3-).
Overview

2'-Deoxyuridine-5'-triphosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It is a deoxynucleotide, which means it contains deoxyribose sugar instead of ribose. This compound serves as a substrate for various DNA polymerases during DNA replication and repair processes. Its structure consists of a uracil base attached to a deoxyribose sugar, which is further linked to three phosphate groups at the 5' position.

Source

2'-Deoxyuridine-5'-triphosphate can be derived from its monophosphate form, 2'-deoxyuridine-5'-monophosphate, through phosphorylation processes. It can also be synthesized chemically or enzymatically from other nucleotides or nucleotide analogs.

Classification

2'-Deoxyuridine-5'-triphosphate belongs to the class of nucleotides, specifically categorized as a pyrimidine nucleotide due to its uracil base. It is an essential component in nucleic acid metabolism and serves as a building block for DNA synthesis.

Synthesis Analysis

Methods

The synthesis of 2'-deoxyuridine-5'-triphosphate can be achieved through various methods, including chemical synthesis and enzymatic phosphorylation. One common approach involves the enzymatic conversion of 2'-deoxyuridine-5'-monophosphate using kinases such as pyruvate kinase in the presence of phosphoenolpyruvate as a phosphate donor .

Technical Details:

  • Chemical Synthesis: A typical method for synthesizing nucleotide triphosphates involves the use of phosphoramidite chemistry or other coupling reactions to attach phosphate groups to the nucleoside.
  • Enzymatic Synthesis: Enzymes like nucleoside diphosphate kinase can facilitate the transfer of phosphate groups from diphosphates to monophosphates, yielding triphosphates.
Molecular Structure Analysis

Structure

The molecular structure of 2'-deoxyuridine-5'-triphosphate consists of:

  • Base: Uracil
  • Sugar: 2'-Deoxyribose
  • Phosphate Groups: Three phosphate groups linked via phosphoanhydride bonds at the 5' position.

Data

The molecular formula is C9H13N2O12P3, with a molecular weight of approximately 507.14 g/mol. The compound exhibits specific UV absorbance characteristics useful for analytical purposes.

Chemical Reactions Analysis

Reactions

2'-Deoxyuridine-5'-triphosphate participates in various biochemical reactions:

  • DNA Synthesis: It acts as a substrate for DNA polymerases, facilitating the addition of deoxyuridine residues to growing DNA strands.
  • Inhibition Studies: Analogs of this compound have been synthesized to study their effects on enzymes such as dUTPase, which hydrolyzes dUTP into deoxyuridine monophosphate and pyrophosphate .

Technical Details:

  • The interaction with DNA polymerases can be influenced by modifications on the uracil base or sugar moiety, affecting incorporation efficiency and fidelity during DNA replication .
Mechanism of Action

Process

The mechanism by which 2'-deoxyuridine-5'-triphosphate functions involves its incorporation into DNA strands during replication:

  1. The triphosphate form is cleaved by DNA polymerases, releasing pyrophosphate.
  2. This reaction provides energy for the formation of phosphodiester bonds between nucleotides.
  3. The resulting DNA strand incorporates uracil in place of thymidine, which can have implications for DNA stability and repair processes.

Data

Studies show that the efficiency and fidelity of incorporation depend on both the structural integrity of the nucleotide and the specific DNA polymerase being utilized .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo hydrolysis if not properly stored, leading to loss of triphosphate groups.

Relevant Data:
The pKa values associated with the phosphate groups allow for ionization under physiological conditions, influencing its reactivity in biochemical pathways.

Applications

Scientific Uses

2'-Deoxyuridine-5'-triphosphate is widely used in molecular biology:

  • DNA Synthesis: As a substrate in polymerase chain reactions (PCR) and other amplification techniques.
  • Labeling Experiments: Modified forms are utilized in labeling studies for tracking DNA synthesis and repair mechanisms.
  • Inhibition Studies: It serves as a model compound for studying enzyme kinetics and inhibition mechanisms related to nucleotide metabolism .
Introduction to 2'-Deoxyuridine-5'-triphosphate (dUTP) in Genomic Stability and Metabolic Regulation

Role of dUTP in Nucleotide Metabolism and DNA Biosynthesis

dUTP occupies a pivotal position in de novo pyrimidine biosynthesis and salvage pathways. Its primary metabolic fate is hydrolysis to deoxyuridine monophosphate (dUMP) by the enzyme dUTP diphosphatase (dUTPase, EC 3.6.1.23), simultaneously generating pyrophosphate and providing the essential substrate for thymidylate synthase (TS) [1] [9]. This reaction serves dual purposes: (1) it supplies dUMP for the de novo synthesis of dTMP (and subsequently dTTP), and (2) it minimizes intracellular dUTP concentrations to prevent uracil misincorporation during DNA synthesis. The dUTPase reaction is therefore a crucial regulatory node in nucleotide homeostasis. Research utilizing isotopically labeled precursors demonstrates that dUMP can originate from multiple pathways, reflecting metabolic flexibility in different biological contexts [7]:

  • Direct Reduction Pathway: Ribonucleotide reductase (RNR) converts UDP to dUDP, which is phosphorylated to dUTP by nucleoside diphosphate kinase. dUTP is then hydrolyzed to dUMP by dUTPase. This constitutes the primary de novo pathway in most organisms.
  • Deoxycytidine Conversion Pathway: Deoxycytidine triphosphate (dCTP) undergoes deamination via dCTP deaminase (in bacteria) or deoxycytidylate deaminase (in eukaryotes and phage-infected bacteria) to form dUTP, subsequently hydrolyzed to dUMP. This pathway is particularly significant under conditions of altered nucleotide demand, such as rapid proliferation or phage infection.
  • Salvage Pathway: Exogenous deoxyuridine is phosphorylated by thymidine kinase to dUMP. While not a major source under normal physiological conditions due to low circulating deoxyuridine levels, this pathway can become significant in the context of nucleoside analog therapies [7] [8].
  • Table 1: Major Cellular Pathways for dUMP Production
    Pathway OriginKey Enzymes InvolvedSequence of ReactionsSignificance
    De Novo (dUDP)Ribonucleotide Reductase (RNR), dUTPaseUDP → dUDP → dUTP → dUMP + PPiPrimary pathway in most cells; tightly coupled to RNR activity
    dCTP DeaminationdCTP Deaminase (bacteria)dCTP → dUTP → dUMP + PPiSignificant in E. coli/Salmonella; provides alternative route to dUMP
    Deoxycytidine SalvageCytidine Deaminase, Thymidine KinaseDeoxycytidine → Deoxyuridine → dUMPOperates when deoxycytidine/deoxyuridine levels are elevated (e.g., catabolism)
    Exogenous dURThymidine KinaseDeoxyuridine → dUMPMinor role under physiological conditions; exploited in nucleoside analog therapies

The significance of dUTP extends beyond its role as a metabolic intermediate. Biochemical studies reveal that dUTP can be incorporated into DNA by DNA polymerases during replication and repair, acting as a substrate substitute for dTTP. Template-dependent incorporation studies, such as those using the E. coli DNA polymerase I Klenow fragment, demonstrate that incorporation efficiency depends heavily on template-primer structure. For instance, incorporation of deoxyuridine monophosphate (dUMP) into calf thymus DNA reached approximately 80% of the rate observed for dTMP incorporation under experimental conditions [2]. This miscoding potential necessitates robust cellular mechanisms to prevent genomic uracilation. Furthermore, modified dUTP analogs like (E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphate (bv5dUTP) have been instrumental research tools. These analogs exhibit altered substrate properties for DNA polymerases and dUTPases, enabling detailed mechanistic studies of enzyme specificity and providing insights for developing antimetabolite therapies targeting rapidly dividing cells [2] [10].

  • Table 2: Research Applications of dUTP and Key Analogs
    CompoundKey Structural FeaturePrimary Research ApplicationSignificant Finding
    dUTP (Natural)Uracil base, deoxyribose, triphosphateStudy of dUTPase kinetics/distributionEssential substrate for characterizing dUTPase specificity and catalytic mechanisms [3]
    (E)-5-(2-Bromovinyl)-dUTP (bv5dUTP)Bromovinyl group at C5 of uracilSubstrate analog for DNA polymerasesSubstitutes for dTTP (80% efficiency in calf thymus DNA); inhibits dTMP incorporation [2]
    2'-Deoxyuridine-5'-α,β-imido-triphosphate (dUpNHpp)Non-hydrolysable α,β-imido linkageTrapping dUTPase conformational states (NMR)Traps enzyme in conformational isomerization step preceding catalysis [4]
    5-Fluoro-dUTPFluorine atom at C5 of uracilMechanism of TS inhibitors & DNA fragmentationIncorporated into DNA, induces repair-mediated fragmentation (TUNEL assay principle) [8]

Biochemical Significance of dUTP/DUTPase Dynamics in Genomic Integrity

The maintenance of genomic integrity critically depends on minimizing the intracellular dUTP:dTTP ratio. Elevated dUTP pools lead to increased uracil incorporation into DNA, either through misincorporation opposite adenine during replication or via the replacement of thymine during repair synthesis. Once incorporated, uracil in DNA is recognized by uracil-DNA glycosylases (UDGs), initiating base excision repair (BER). This process involves excision of the uracil base, cleavage of the DNA backbone, and subsequent repair synthesis. Critically, if dUTP levels remain high, the repair synthesis step repeatedly incorporates uracil instead of thymine, initiating a futile repair cycle. This self-propagating cycle results in DNA strand breaks, double-stranded DNA fragmentation, and ultimately, cell death – a phenomenon termed "thymineless death" [1] [8] [9].

  • Table 3: Consequences of dUTP Misincorporation and Repair Outcomes
    Molecular EventConsequenceDownstream EffectExperimental Evidence
    Uracil MisincorporationU:A pairs in nascent DNACreates substrates for uracil-DNA glycosylase (UDG)Increased comet tails & γH2AX foci in cells with high dUTP:dTTP ratio [8]
    Futile Repair CycleRepeated UDG/BER initiation at same siteDNA strand breaks and nicksAlkaline elution assays show DNA fragmentation within 4h of TS inhibition [8]
    Chromosome FragmentationDouble-strand breaks from clustered single-strand breaksLoss of chromosomal integrityObserved in dUTPase-deficient E. coli mutants [1] [7]
    Apoptotic SignalingPersistent DNA damage signalingActivation of p53/caspase pathwaysEarlier commitment to cell death in dUTP-accumulating cells vs. dTTP-deprived cells [8]

The dUTPase enzyme (DUT) is the primary safeguard against uracil contamination of DNA. Structural and biophysical studies reveal sophisticated mechanisms governing dUTPase function and stability. Human dUTPase functions as a homotrimer, with each monomer contributing to three identical active sites located at the subunit interfaces. The catalytic mechanism involves highly conserved motifs (I-V) that coordinate magnesium ions and the triphosphate moiety, ensuring exquisite specificity for dUTP over dTTP and other nucleotides [1] [4] [6]. Structural dynamics studies using nuclear magnetic resonance (NMR) spectroscopy demonstrate that substrate binding (e.g., by the non-hydrolysable analog dUpNHpp) induces significant conformational changes, particularly ordering the flexible C-terminal arm to form a cap over the active site. This "closed" conformation positions key residues for catalysis and substrate exclusion [4]. Intriguingly, NMR relaxation dispersion experiments indicate slow conformational exchange dynamics (millisecond-microsecond timescale) in the apo enzyme, which is modulated by ligand binding. Substrate binding appears to trap the enzyme in one conformational state during the catalytic cycle, suggesting that conformational isomerization is a rate-limiting step [4].

Thermal stability studies employing high-speed nanoscale differential scanning fluorometry (nanoDSF) on the E. coli enzyme further illuminate the trimer's stability determinants. Unlike monomeric proteins, dUTPase denaturation occurs in two distinct stages: initial trimer dissociation into monomers, followed by unfolding of the monomeric subunits. Hydrophobic interactions and hydrogen bonding at the subunit interfaces are paramount for trimer stability. Notably, nucleotide ligands (dUTP analogs, dUMP) partially stabilize the trimer against thermal dissociation, suggesting that active site occupancy reinforces quaternary structure integrity. This inherent stability and its ligand dependence make the trimer-monomer equilibrium a potential target for small molecules designed to disrupt dUTPase function pharmacologically [1].

The biological necessity of dUTPase is unequivocal. Genetic studies demonstrate that dUTPase knockout leads to embryonic lethality in mice and severe genomic instability in bacteria. In humans, elevated dUTPase expression is a documented resistance mechanism to thymidylate synthase (TS)-targeted chemotherapies like 5-fluorouracil (5-FU) and pemetrexed. Conversely, suppressing dUTPase activity synergistically enhances the efficacy of these agents by promoting dUTP accumulation and uracil-mediated DNA fragmentation. This principle is validated by studies showing that overexpression of E. coli dUTPase in human tumor cells (HT29 colon cancer) significantly reduces the cytotoxicity of the TS inhibitor ZD9331 following 24-hour exposures. The critical role of dUTPase in oncology is further underscored by the identification of nanomolar inhibitors of human dUTPase that enhance the antitumor effects of TS inhibitors in xenograft models [1] [6] [8]. Furthermore, mutations in the human DUT gene (e.g., Y54C) are linked to monogenic syndromes featuring bone marrow failure and diabetes, highlighting the enzyme's essential role beyond rapidly proliferating tissues [6]. These findings collectively establish the dUTP/dUTPase axis as a critical determinant of genomic integrity with profound implications for understanding disease mechanisms and developing novel therapeutic strategies.

Properties

Product Name

2'-Deoxyuridine-5'-triphosphate

IUPAC Name

[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C9H11N2O14P3-4

Molecular Weight

464.11 g/mol

InChI

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/p-4/t5-,6+,8+/m0/s1

InChI Key

AHCYMLUZIRLXAA-SHYZEUOFSA-J

Synonyms

2'-deoxyuridine 5'-triphosphate
deoxy-UTP
deoxyuridine triphosphate

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

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